[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a fascinating chemical compound with potential applications in various fields of research. As a derivative of piperidine, it holds unique characteristics that make it valuable for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized via a multi-step process involving piperidine derivatives and specific alkylating agents. The initial step may involve the protection of the amino group followed by piperidine alkylation and subsequent deprotection. Reaction conditions generally include mild temperatures and the presence of suitable solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: : On an industrial scale, the preparation involves optimizing reaction conditions to ensure high yield and purity. This might include the use of flow reactors for continuous synthesis and stringent purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: : This compound primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also partake in reduction and oxidation reactions under specific conditions.
Common Reagents and Conditions: : Typical reagents include reducing agents like lithium aluminum hydride for reductions and various oxidizing agents for oxidation. Substitution reactions might employ alkyl halides or sulfonates under mild to moderate conditions.
Major Products: : The major products formed often depend on the nature of the reagents and reaction conditions. Reduction might yield simpler amines, while substitution could produce various substituted piperidines.
Scientific Research Applications
This compound finds extensive use in scientific research, particularly in:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules, especially in medicinal chemistry for the development of new pharmaceuticals.
Biology: : Studies often focus on its interaction with biological macromolecules, aiding in understanding biochemical pathways and potential therapeutic targets.
Medicine: : Its derivatives are investigated for their pharmacological properties, including potential roles as enzyme inhibitors or receptor agonists/antagonists.
Industry: : Applied in the manufacture of fine chemicals and as a precursor in the production of specialized polymers and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and impacting cellular functions. The precise pathways can vary, often involving modulation of signal transduction pathways or inhibition of enzymatic activity.
Comparison with Similar Compounds
Compared to other piperidine derivatives, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester offers unique properties due to its specific substituents, which may influence its reactivity and interaction with biological systems.
Similar Compounds: : Some related compounds include piperidine, N-substituted piperidines, and various carbamic acid derivatives
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Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-13(2)19(15(20)21-16(3,4)5)12-14-6-9-18(10-7-14)11-8-17/h13-14H,6-12,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZKVDADOKVQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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